
2-(Pyrrolidin-3-yl)ethanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyrrolidin-3-yl)ethanethiol is an organic compound featuring a pyrrolidine ring attached to an ethanethiol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-3-yl)ethanethiol typically involves the construction of the pyrrolidine ring followed by the introduction of the ethanethiol group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chloropropylamine with carbonyl compounds can yield pyrrolidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2-(Pyrrolidin-3-yl)ethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrrolidine ring or the ethanethiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield disulfides, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
2-(Pyrrolidin-3-yl)ethanethiol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new catalysts.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of 2-(Pyrrolidin-3-yl)ethanethiol involves its interaction with molecular targets through its thiol and pyrrolidine groups. The thiol group can form covalent bonds with proteins and enzymes, potentially modulating their activity. The pyrrolidine ring can interact with various receptors and enzymes, influencing biological pathways and processes .
相似化合物的比较
Pyrrolidine: A simple nitrogen-containing heterocycle with similar structural features.
Pyrrolidin-2-one: A lactam derivative with distinct chemical properties.
Pyrrolizine: A bicyclic compound with a fused pyrrolidine ring.
Uniqueness: Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound in various fields .
属性
分子式 |
C6H13NS |
|---|---|
分子量 |
131.24 g/mol |
IUPAC 名称 |
2-pyrrolidin-3-ylethanethiol |
InChI |
InChI=1S/C6H13NS/c8-4-2-6-1-3-7-5-6/h6-8H,1-5H2 |
InChI 键 |
OOHUSBISPPCOMA-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1CCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


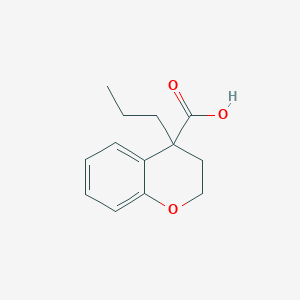
![2,5-Dimethyl-4-[4-(2-methylpropyl)piperazin-1-yl]benzaldehyde](/img/structure/B13486129.png)
![1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine](/img/structure/B13486140.png)
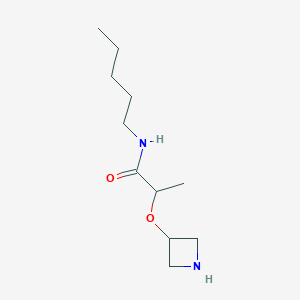
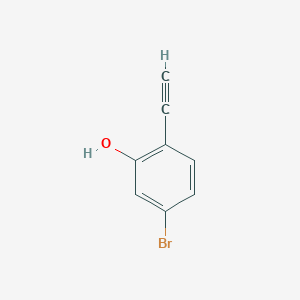
![Potassium trifluoro[(4-methyloxan-4-yl)methyl]boranuide](/img/structure/B13486146.png)

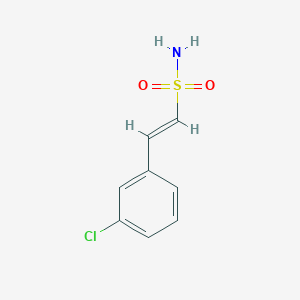
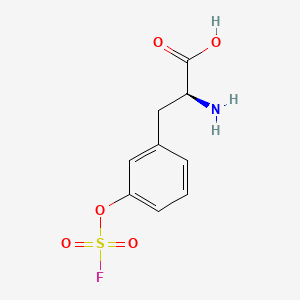
![4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride](/img/structure/B13486158.png)

![rac-(4aR,7aR)-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid hydrochloride](/img/structure/B13486183.png)


